Hpmpc3A

Description

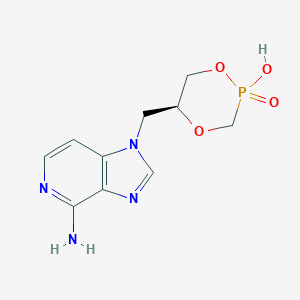

Structure

3D Structure

Properties

CAS No. |

137427-72-6 |

|---|---|

Molecular Formula |

C10H13N4O4P |

Molecular Weight |

284.21 g/mol |

IUPAC Name |

1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]imidazo[4,5-c]pyridin-4-amine |

InChI |

InChI=1S/C10H13N4O4P/c11-10-9-8(1-2-12-10)14(5-13-9)3-7-4-18-19(15,16)6-17-7/h1-2,5,7H,3-4,6H2,(H2,11,12)(H,15,16)/t7-/m0/s1 |

InChI Key |

CMBAJRSJOGKAIX-ZETCQYMHSA-N |

SMILES |

C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |

Isomeric SMILES |

C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |

Canonical SMILES |

C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |

Synonyms |

3-deaza-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine HPMPc3A |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Biology of Hpmpc3a Analogues

Stereoselective Synthesis of Acyclic Nucleoside Phosphonates

The biological activity of acyclic nucleoside phosphonates is often highly dependent on the stereochemistry of the chiral centers within their acyclic side chain. Consequently, the development of stereoselective synthetic routes is paramount.

Enantiomerically Pure Approaches for Chiral Centers

Achieving enantiomerically pure acyclic nucleoside phosphonates involves various strategies. One approach utilizes biocatalysis, employing enzymes such as dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases to catalyze stereoselective C-C bond formation, generating compounds with defined stereocenters nih.gov. These aldolases can utilize aldehyde derivatives of nucleobases as acceptor substrates, yielding acyclic nucleoside analogues with two new stereocenters in good conversion yields nih.gov. Enzymatic resolution also offers a route to obtaining enantiomerically pure synthetic blocks, facilitating "chiral switching" of racemic mixtures escholarship.org.

Chiral auxiliaries and stereoselective reactions, such as enantioselective Michael Initiated Ring Closure (MIRC) reactions, are also employed to control the stereochemistry during the synthesis of cyclic and acyclic phosphonates ufrgs.br. For instance, careful selection of chiral auxiliaries or sulfoxides can lead to high diastereoselectivity in the formation of enantioenriched cyclopropanes, which can be incorporated into phosphonate (B1237965) structures ufrgs.br. Stereoselective olefin cross-metathesis reactions have been applied to introduce phosphonoalkenyl groups with high (E)-selectivity mims.com.

Regioselective Coupling Strategies for Pyrimidine (B1678525) Bases

The coupling of the nucleobase to the acyclic side chain is a critical step, particularly for pyrimidine bases like cytosine, where regioselectivity (N1 vs. N3 alkylation) must be controlled. Alkylation of the nucleobase with an appropriate synthon containing the phosphonate-bearing side chain is a common strategy nih.govdaneshyari.com. For pyrimidines, achieving regioselectivity can be challenging, and it rarely leads to a single product wikipedia.org. Protecting groups, such as a benzoyl group at the N3 position of uracil (B121893) and thymine (B56734) pronucleophiles, are often used to prevent unwanted alkylation at N3 and O-4 wikipedia.org.

While traditional N-glycosylation strategies are not applicable when the nucleobase is not linked to the anomeric center, other methods like direct alkylation and Michael addition have been employed wikidata.org. Studies have investigated the regioselectivity of cross-coupling reactions, demonstrating that conditions can influence the preferred site of substitution on pyrimidine rings. For example, palladium-catalyzed Sonogashira coupling has been shown to achieve highly regioselective C-5 iodination of pyrimidine nucleotides.

Innovative Synthetic Route Development for Phosphonylmethoxyalkyl Derivatives

The synthesis of the phosphonylmethoxyalkyl side chain, a core component of Hpmpc3A and its analogues, has benefited from the development of innovative synthetic routes aimed at improving efficiency, yield, and purity.

Mitsunobu Alkylation Reactions in N-Glycosidic Bond Formation

The Mitsunobu reaction, which facilitates the coupling of a nucleobase to a hydroxyl group on the acyclic side chain, has been extensively applied in the synthesis of acyclic nucleoside analogues nih.govwikipedia.org. This reaction is particularly useful for forming the N-glycosidic bond in these structures, although the term "N-glycosidic" is used here in the broader sense of connecting the base nitrogen to a carbon on the acyclic chain, as a true glycosidic bond to an anomeric center is absent wikipedia.org. The Mitsunobu reaction can lead to N-alkylated products, and its regioselectivity, particularly with pyrimidines, needs careful consideration and optimization of reaction conditions wikipedia.org. It has been used to couple nucleobases containing cytosine and adenine (B156593) to acyclic phosphonates.

Microfluidic Reactor Applications for Hydroxymethyl Phosphonate Synthesis

Hydroxymethyl phosphonates (HPs) are important intermediates in the synthesis of phosphonylmethoxyalkyl derivatives. Traditional synthesis of HPs using conventional reactors can suffer from disadvantages such as strong heat release, more by-products, high acid number, and lower yield and purity. The application of microfluidic reactors has emerged as an innovative approach to overcome these limitations ufrgs.br.

Microfluidic reactors allow for precise control of reaction conditions, including temperature and reaction time, enabling continuous synthesis. This technology has been shown to yield hydroxymethyl phosphonates with low acid number (<0.15 mg KOH/g), high yield (>94%), and high purity (>99%) ufrgs.br. For example, the synthesis of diethyl hydroxymethyl phosphonate using a microfluidic reactor with phosphite (B83602) esters and formaldehyde (B43269) as starting materials and triethylamine (B128534) as a catalyst has been reported with optimal conditions involving a molar ratio of phosphite ester to formaldehyde of approximately 1:1.2, a reaction temperature around 125 °C, and a reaction time of about eight minutes. The advantages of microfluidic synthesis include reduced labor cost, smaller equipment area, and decreased wastewater generation.

Analytical Methodologies for Compound Characterization and Purity Assessment

Rigorous analytical methodologies are essential for the characterization and purity assessment of synthetic acyclic nucleoside phosphonates and their intermediates. Common techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is routinely used to confirm the chemical structure of synthesized compounds mims.com. ³¹P NMR is particularly useful for characterizing the phosphonate moiety.

HPLC is a powerful tool for assessing the purity of acyclic nucleoside phosphonates and for analyzing reaction mixtures mims.com. Both normal-phase and reverse-phase HPLC with various detectors, such as UV and radioactivity detectors (for radiolabeled compounds), are utilized. Anion-exchange columns, like Partisil SAX-10, and reverse-phase columns, such as Nucleosil 100/C₁₈, are commonly employed. Chiral stationary phase HPLC methods are specifically developed to determine the enantiomeric purity of chiral intermediates and final products.

TLC is often used for quick monitoring of reaction progress and for preliminary assessment of purity. Visualization of spots can be achieved using UV light or iodine vapors.

High-Performance Liquid Chromatography (HPLC) in Analog Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique widely used for the separation, identification, and quantification of components within complex mixtures, including nucleoside analogues and their synthetic precursors or byproducts. chromtech.comlibretexts.org The separation in HPLC is based on the differential interactions of compounds with a stationary phase and a mobile phase, leading to varying retention times. chromtech.com

Various modes of HPLC are applicable to the separation of nucleoside analogues and their analogues, depending on their chemical properties. Reversed-phase HPLC (RP-HPLC) is commonly used, separating compounds based on their hydrophobicity. chromtech.comspringernature.com Ion-exchange chromatography (IEX) is suitable for separating molecules based on their charge, which is particularly relevant for phosphonated compounds like this compound analogues that carry negative charges at physiological pH. chromtech.combiopharmaspec.com Size exclusion chromatography (SEC) separates molecules based on their size. chromtech.combiopharmaspec.com

Factors such as the choice of stationary phase, mobile phase composition (including solvent type and gradient), temperature, and flow rate significantly influence the separation efficiency and resolution in HPLC. chromtech.comchromatographyonline.com For instance, changing the organic modifier in the mobile phase can effectively alter peak spacing in RP-HPLC. chromatographyonline.com HPLC coupled with detectors such as UV or mass spectrometry (MS) is a powerful tool for analyzing and characterizing separated analogues. researchgate.netmdpi.comnih.gov Orthogonal separation techniques, such as coupling high and low pH reversed-phase LC with high-resolution MS, can provide comprehensive analysis of complex samples. biorxiv.org

A typical HPLC separation of a mixture of analogues might involve a reversed-phase column and a gradient elution using mobile phases consisting of water and an organic solvent (e.g., acetonitrile) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid) to control ionization and improve peak shape. The specific conditions would be optimized based on the polarity and other chemical properties of the analogues being separated.

While specific chromatographic data for this compound separation was not found, the principles and techniques applied to other nucleoside analogues are directly relevant. Table 1 illustrates a generalized representation of how HPLC parameters might be varied for separating a mixture of nucleoside analogues.

| Parameter | Typical Range/Options | Effect on Separation |

| Stationary Phase | C18, C8 (RP-HPLC); Ion-exchange resins | Influences retention based on hydrophobicity or charge |

| Mobile Phase A | Water, Aqueous Buffer | Weaker elution strength in RP-HPLC |

| Mobile Phase B | Acetonitrile, Methanol, Ethanol | Stronger elution strength in RP-HPLC |

| Gradient Profile | Isocratic, Linear, Step | Controls elution speed and peak resolution |

| Temperature | Ambient, Elevated | Affects retention and peak shape |

| Flow Rate | 0.5 - 2 mL/min | Impacts run time and resolution |

| Detector | UV-Vis, PDA, Mass Spectrometry (MS) | Enables detection and identification |

Advanced Chromatographic and Extraction Techniques for Nucleoside Analogues

Beyond standard HPLC, a range of advanced chromatographic and extraction techniques are applicable to the study and purification of nucleoside analogues.

Advanced chromatographic techniques include Ultra-High Performance Liquid Chromatography (UHPLC), which uses smaller particle sizes to achieve higher resolution and faster analysis times compared to conventional HPLC. chromatographyonline.com Other techniques like supercritical fluid chromatography (SFC) and chiral chromatography are employed for specific separation challenges, such as separating enantiomers of chiral nucleoside analogues. libretexts.orgresearchgate.net

Extraction techniques are essential for isolating nucleoside analogues from synthesis mixtures or biological matrices before chromatographic analysis. Conventional methods like liquid-liquid extraction and solid-liquid extraction are widely used. mdpi.comresearchgate.net However, advanced extraction techniques offer advantages in terms of efficiency, speed, and reduced solvent consumption. These include:

Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to enhance solvent penetration and release of analytes. mdpi.comnih.govresearchgate.net

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, increasing extraction efficiency. mdpi.comresearchgate.net

Pressurized Liquid Extraction (PLE): Uses elevated temperature and pressure to enhance the solvating power of the extraction solvent. mdpi.comresearchgate.net

Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent, offering tunable solvating properties. mdpi.comnih.govresearchgate.net

Solid-Phase Extraction (SPE): A widely used technique that selectively adsorbs analytes onto a solid stationary phase, allowing for concentration and purification. novapublishers.com

These advanced extraction methods can be coupled online or offline with chromatographic techniques for streamlined sample preparation and analysis.

Application of Molecular Imprinting Techniques for Selective Recognition

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule, mimicking the selective binding of natural receptors like antibodies. nih.govresearchgate.netsemanticscholar.org Molecularly Imprinted Polymers (MIPs) are robust materials that can be designed to selectively bind nucleoside analogues.

The process typically involves co-polymerizing functional monomers and cross-linkers in the presence of a template molecule (the analyte of interest). nih.govresearchgate.net After polymerization, the template molecule is removed, leaving behind cavities in the polymer matrix that are complementary in shape, size, and chemical functionality to the template. researchgate.netsemanticscholar.org These MIPs can then be used for selective binding and recognition of the target analyte from a complex mixture.

For nucleoside analogues like this compound, MIPs could potentially be developed for selective extraction, purification, or sensing applications. A key challenge in molecular imprinting, particularly for trace analysis, is the potential leakage of residual template molecules from the polymer matrix, which can affect accuracy. researchgate.netsemanticscholar.org To mitigate this, a common strategy is to use a structural analogue of the target molecule as a "dummy template" during the imprinting process. researchgate.netsemanticscholar.org This dummy template creates similar binding sites but does not interfere with the analysis of the actual target analyte.

While specific applications of molecular imprinting directly for this compound were not found, the principles and techniques are applicable to nucleoside analogues in general. MIPs have been explored for the selective extraction and sensing of various small molecules, and the approach holds promise for developing selective recognition materials for this compound analogues. researchgate.net Challenges remain in optimizing the imprinting process for specific molecules and achieving high selectivity and binding capacity.

Elucidation of the Molecular Mechanism of Action for Hpmpc3a

Intracellular Biotransformation and Metabolic Activation Pathways

Acyclic nucleoside phosphonates, including HPMPc3A, are characterized by the presence of a phosphonate (B1237965) group, which bypasses the need for the initial phosphorylation step typically catalyzed by viral kinases in the activation of traditional nucleoside analogues like acyclovir (B1169) savemyexams.comresearchgate.net. This structural feature contributes to their broad-spectrum activity against various DNA viruses, including those deficient in viral thymidine (B127349) kinase researchgate.net.

Upon entering the host cell, this compound undergoes intracellular phosphorylation by host cellular kinases. This process converts the parent compound into its biologically active diphosphorylated metabolite ontosight.aisavemyexams.comresearchgate.net.

Phosphorylation Dynamics to Diphosphorylated Active Metabolites

Determinants of Intracellular Half-Life of Active Species

The intracellular half-life of the active diphosphorylated metabolite of this compound is a critical determinant of its antiviral efficacy and duration of action. Acyclic nucleoside phosphonate diphosphates are known to have prolonged intracellular half-lives compared to the triphosphate metabolites of traditional nucleoside analogues asm.org. This extended persistence within the cell contributes to their potent and long-lasting antiviral effects asm.org. While specific data on the intracellular half-life of this compound diphosphate (B83284) is not detailed in the provided information, studies on related compounds like cidofovir (B1669016) (HPMPC) have shown that its active diphosphate form has a significantly longer intracellular half-life, allowing for less frequent administration asm.org. The stability of the phosphonate bond contributes to the resistance of these compounds to hydrolysis by cellular enzymes, further enhancing the half-life of the active metabolite asm.org.

Specific Molecular Target Interactions within Viral Replication Machinery

The primary molecular target of the active diphosphorylated form of this compound is the viral DNA polymerase ontosight.aisavemyexams.comresearchgate.net. By interfering with the function of this essential enzyme, this compound disrupts the synthesis of viral DNA, thereby inhibiting viral replication ontosight.aisavemyexams.com.

Inhibition Kinetics and Structural Basis of Viral DNA Polymerase Interaction

The diphosphorylated metabolite of this compound acts as an analogue of a natural deoxyribonucleotide triphosphate (dNTP) and competes with the endogenous dNTPs for incorporation into the growing viral DNA chain by the viral DNA polymerase ontosight.aisavemyexams.comresearchgate.net. The active metabolite is preferentially recognized and incorporated by viral DNA polymerases compared to host cellular DNA polymerases, which contributes to the selective antiviral activity of the compound asm.org.

Upon incorporation into the viral DNA, the structure of the this compound metabolite, lacking a 3'-hydroxyl group in the sugar moiety analogue, leads to chain termination savemyexams.com. This is because the absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond required for further elongation of the DNA chain by the polymerase savemyexams.com.

While the precise inhibition kinetics (e.g., Ki values) and detailed structural basis of the interaction between this compound diphosphate and specific viral DNA polymerases are not extensively described in the provided search results, the mechanism is consistent with that of other acyclic nucleoside phosphonate diphosphates savemyexams.comresearchgate.net. These analogues bind to the active site of the viral polymerase and are incorporated into the DNA template, acting as chain terminators savemyexams.com. The selectivity for viral polymerases over host polymerases is a key aspect of their therapeutic index asm.org.

Non-competitive and Competitive Inhibition Mechanisms with Viral Enzymes

Based on the established mechanism of action for acyclic nucleoside phosphonates, including the description of this compound as competing with natural substrates for incorporation into viral DNA, the primary mode of inhibition is competitive inhibition ontosight.aisavemyexams.comresearchgate.net. Competitive inhibitors bind to the same active site as the natural substrate, directly competing for the enzyme's binding pocket savemyexams.compatsnap.combgc.ac.instudymind.co.ukbioninja.com.aulibretexts.orgsavemyexams.com. In the case of this compound diphosphate, it competes with the corresponding natural dNTP for binding to the viral DNA polymerase.

There is no information in the provided search results to suggest that this compound or its active metabolites act via a non-competitive inhibition mechanism on viral DNA polymerases. Non-competitive inhibitors bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic activity regardless of substrate concentration savemyexams.compatsnap.combgc.ac.instudymind.co.ukbioninja.com.aulibretexts.orgsavemyexams.com. The mechanism described for this compound is consistent with direct competition at the active site.

Modulation of Host Cellular Biochemical Pathways by this compound

While the primary antiviral mechanism of this compound is centered on the inhibition of viral DNA polymerase, the interaction of antiviral compounds with host cellular pathways is a complex area of research. The provided search results discuss the modulation of host cell pathways by various pathogens and other compounds researchgate.netasm.orglibretexts.orgnih.govfrontiersin.orgnih.govnews-medical.netnih.govnih.govbiorxiv.orgbiorxiv.orgbiorxiv.org. However, there is no specific information directly linking this compound to the significant modulation of host cellular biochemical pathways as a primary component of its antiviral mechanism or as a notable off-target effect within the scope of the provided information.

Interplay with Cellular Nucleotide Biosynthesis Pathways

Acyclic nucleoside phosphonates like this compound are designed to mimic natural nucleotides and exploit cellular pathways for their activation. Unlike nucleoside analogs that require initial phosphorylation by viral or cellular kinases, phosphonates already contain a phosphonate group, which is metabolically equivalent to a phosphate (B84403) group. This structural feature allows them to bypass the initial phosphorylation step often catalyzed by viral thymidine kinase, which can be a source of resistance for some antiviral drugs.

Once inside the cell, this compound is converted to its diphosphorylated (this compound-DP) and, importantly, its active triphosphate form (this compound-TP) by cellular enzymes. This triphosphate form acts as a competitive inhibitor of viral DNA polymerases, competing with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing viral DNA chain. By competing with natural substrates, this compound-TP can disrupt the balance of the cellular nucleotide pool within infected cells, further impeding viral DNA synthesis.

Viruses are highly dependent on the host cell's nucleotide biosynthesis machinery to provide the necessary building blocks for replicating their genomes stanford.edu. Both the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) biosynthesis are crucial for this process stanford.eduwikipedia.orgnih.gov. By introducing an analog that competes with natural nucleotides and can be incorporated into viral DNA, this compound directly interferes with the virus's ability to utilize these host pathways for its own replication needs.

Mechanistic Insights into Synergy with Nucleoside Transport Inhibitors (e.g., Dipyridamole)

Studies have demonstrated that the antiviral effects of acyclic nucleoside phosphonates, including this compound, are markedly potentiated by the presence of nucleoside transport inhibitors such as Dipyridamole (B1670753) stanford.edu. This synergy is reflected in a significant decrease in the concentration of the acyclic nucleoside phosphonate required to achieve a 50% inhibition of virus-induced cytopathic effect or plaque formation (EC50) stanford.edu.

The mechanistic basis for this synergy lies in Dipyridamole's ability to inhibit cellular nucleoside transporters. These transporters are responsible for regulating the movement of nucleosides and nucleoside analogs across the cell membrane. By blocking these transporters, Dipyridamole is thought to increase the intracellular concentration of the phosphorylated, active form of this compound stanford.edu. A higher intracellular concentration of this compound-TP would lead to more effective competition with natural dATP and enhanced inhibition of viral DNA polymerase activity, thereby boosting the antiviral efficacy of this compound. This suggests that inhibiting the efflux of the active antiviral metabolite is a key factor in the observed synergy.

Impact on Distinct Stages of the Viral Replication Cycle

The viral replication cycle is a multi-step process involving attachment, penetration, uncoating, replication, assembly, and release. As an acyclic nucleoside phosphonate analog, the primary impact of this compound occurs during the viral genome replication stage.

Following entry into the host cell and uncoating of the viral genome, the virus relies on host cellular machinery and viral enzymes to replicate its DNA. For DNA viruses targeted by this compound, this involves the synthesis of new viral DNA strands catalyzed by the viral DNA polymerase. This compound, once converted to its active triphosphate form, interferes with this crucial step in two main ways:

Inhibition of Viral DNA Polymerase: this compound-TP acts as a competitive inhibitor of the viral DNA polymerase, binding to the enzyme's active site and preventing the incorporation of natural dATP.

Incorporation into Viral DNA: this compound-TP can be incorporated into the nascent viral DNA chain as an analog of dATP. Due to its acyclic structure, the incorporation of this compound-TP into the growing DNA strand can lead to chain termination or the synthesis of aberrant, non-functional viral DNA.

In Vitro Biological Activity Research and Antiviral Efficacy of Hpmpc3a

Comprehensive Antiviral Spectrum Evaluation in Cell Culture Systems

Acyclic nucleoside phosphonates, including HPMPC (Cidofovir) and its analogues like HPMPc3A, have been investigated for their broad-spectrum antiviral activity against various DNA viruses, particularly herpesviruses. These studies in cell culture systems help to define the range of viruses susceptible to inhibition by these compounds and to determine their potency.

This compound, alongside other phosphonylmethoxyalkylpurines and -pyrimidines such as (S)-HPMPC (Cidofovir), has been identified as a selective and potent inhibitor of human cytomegalovirus (HCMV) replication in vitro. Studies utilizing flow cytometry and DNA hybridization techniques have monitored the anti-CMV activity of these compounds. HPMPC and HPMPA were found to be among the most active compounds against HCMV in flow cytometric assays, with EC50 values of approximately 0.6 µM. nih.gov DNA hybridization assays also confirmed the anti-CMV potency, with EC50 values for HPMPC ranging from 0.05 µM to 0.74 µM for DHPG (ganciclovir), included as a reference. nih.gov HPMPC inhibits HCMV replication and DNA synthesis. nih.gov Unlike ganciclovir (B1264), HPMPC can inhibit HCMV replication in cell cultures even when the compound is administered before infection. nih.gov Short-pulse treatment of infected cells with HPMPC has resulted in a long-lasting antiviral response. nih.gov The antiviral activity of HPMPC is not easily reversed by 2'-deoxycytidine (B1670253) or cytidine, unlike other cytosine derivatives. nih.gov

Data from in vitro studies on the activity against HCMV:

| Compound | Assay Method | Cell Line | EC50 (µM) | Reference |

| HPMPC | Flow Cytometry | Not specified | ~0.6 | nih.gov |

| HPMPC | DNA Hybridization | Not specified | 0.05 | nih.gov |

| DHPG | DNA Hybridization | Not specified | 0.74 | nih.gov |

HPMPC has demonstrated activity against herpes simplex virus (HSV) types 1 and 2 in vitro. While one study indicated it was about 10-fold less potent than acyclovir (B1169) against HSV-1 and HSV-2 in vitro, it showed greater activity than acyclovir against a thymidine (B127349) kinase-deficient strain of HSV-1. nih.gov Cidofovir (B1669016), which is HPMPC, has demonstrable activity against HSV and typically maintains activity against acyclovir- and foscarnet-resistant HSV isolates due to its unique phosphorylation requirements. nih.gov Although less potent than acyclovir against HSV in vitro, its pharmacokinetic profile contributes to its anti-HSV activity. nih.gov

HPMPC (Cidofovir) and related acyclic nucleoside phosphonates, including this compound, have shown efficacy against Varicella-Zoster Virus (VZV) in infected cells. nih.gov HPMPC and cHPMPC (cyclic HPMPC) were found to be potent inhibitors of VZV replication in an assay using flow cytometry to detect VZV gpI antigens. kuleuven.be HPMPC and HPMPA were also active against thymidine kinase-deficient (TK-) VZV, whereas brivudine (B1684500) was not. kuleuven.be In a comparative study of antiviral compounds against clinical isolates of VZV, HPMPC, cHPMPC, HPMPA, and this compound demonstrated comparable selectivity against VZV. nih.gov Cidofovir is active against VZV and is a potential therapeutic option for acyclovir-resistant VZV infections with TK mutations. arvojournals.orgmdpi.com Cidofovir showed efficacy against VZV-ORF57-Luc wild type strain and an acyclovir-resistant isogenic strain in ARPE-19 cells, with an EC50 value of 1.7 µM against the wild type strain. mdpi.comresearchgate.net

Data from in vitro studies on the activity against VZV:

| Compound | Assay Method | Cell Line | EC50 (µM) | Reference |

| HPMPC | Flow cytometry (VZV gpI antigen detection) | Not specified | Potent | kuleuven.be |

| HPMPC | Bioluminescence imaging (VZV-ORF57-Luc) | ARPE-19 | 1.7 | mdpi.com |

| HPMPC | Susceptibility testing against clinical isolates | Not specified | Active | nih.gov |

| cHPMPC | Susceptibility testing against clinical isolates | Not specified | Active | nih.gov |

| HPMPA | Susceptibility testing against clinical isolates | Not specified | Active | nih.gov |

| This compound | Susceptibility testing against clinical isolates | Not specified | Active | nih.gov |

HPMPC ((S)-HPMPC, Cidofovir) has demonstrated in vitro activity against human herpesvirus 6 (HHV-6), including both HHV-6A and HHV-6B variants. nih.govhhv-6foundation.orgresearchgate.netnih.govmedscape.com Cidofovir and cyclic cidofovir inhibit the replication of both HHV-6A and HHV-6B with EC50 values typically ranging from 3 to 9 µM. researchgate.netnih.gov In a study examining the antiviral activity of various nucleoside analogues against HHV-6, marked antiviral efficacy was noted for acyclic nucleoside phosphonate (B1237965) analogues including (S)-HPMPC and (S)-cHPMPC. kuleuven.be this compound, a 3-deaza analogue of HPMPA, was also included in this study and showed marked antiviral efficacy against HHV-6 infection. kuleuven.be While ganciclovir and foscarnet (B613817) are also active against HHV-6 in vitro, cidofovir has shown excellent anti-HHV-6 activity in vitro and appears to be among the most effective compounds available, although its clinical use is limited by nephrotoxicity. uu.nlresearchgate.net

Data from in vitro studies on the activity against HHV-6:

| Compound | Assay Method | Cell Line | EC50 (µM) | Reference |

| (S)-HPMPC | Microscopic assay, Immunofluorescence/FACS | HSB-2 | Marked efficacy | kuleuven.be |

| (S)-cHPMPC | Microscopic assay, Immunofluorescence/FACS | HSB-2 | Marked efficacy | kuleuven.be |

| This compound | Microscopic assay, Immunofluorescence/FACS | HSB-2 | Marked efficacy | kuleuven.be |

| Cidofovir | Not specified (review of published data) | Various | 3-9 | researchgate.netnih.gov |

| cyclic cidofovir | Not specified (review of published data) | Various | 3-9 | researchgate.netnih.gov |

Efficacy Against Varicella-Zoster Virus (VZV) in Infected Cells

Quantitative Methodologies for In Vitro Antiviral Assessment

Quantitative methodologies are essential for accurately measuring the inhibitory effect of antiviral compounds on viral replication and for determining parameters such as the 50% effective concentration (EC50). These methods allow for standardized comparisons between different compounds and different viral strains.

Flow cytometry is a valuable technique used in the in vitro assessment of antiviral activity, including studies involving HPMPC and related compounds. This method allows for the quantitative analysis of individual cells within a population, enabling the monitoring of viral protein expression as an indicator of infection and replication, as well as assessing cell health and viability. nih.govkuleuven.beasm.orgresearchgate.netasm.orgspandidos-publications.comoncotarget.combiorxiv.orgnih.gov

In antiviral assays, flow cytometry can be used to detect the expression of specific viral antigens within infected cells. kuleuven.bekuleuven.be By comparing the level of viral antigen expression in treated versus untreated infected cells, the inhibitory effect of a compound can be quantified. This approach was used to determine HHV-6-specific antigen expression and showed a close correlation with data obtained by microscopic assay. kuleuven.be Similarly, flow cytometry has been used to demonstrate the expression of VZV gpI antigen and evaluate the inhibitory effect of anti-VZV agents like HPMPC. kuleuven.be

Beyond monitoring viral replication markers, flow cytometry can also assess the health and viability of the host cells. This is important for determining the cytotoxicity of a compound and calculating the selectivity index, which is the ratio of the concentration toxic to cells (CC50) to the effective antiviral concentration (EC50). nih.gov By using viability dyes or monitoring cellular parameters, flow cytometry can help differentiate between a compound's antiviral effect and its general toxicity to the cells. researchgate.netbiorxiv.org Flow cytometry has also been employed to analyze cell cycle progression and apoptosis, providing further insights into the impact of compounds like cidofovir on cell health. spandidos-publications.comoncotarget.comnih.gov

The integration of immunofluorescence with flow cytometry (FACS) allows for the detailed analysis of viral protein expression at the single-cell level, providing a quantitative and objective measure of antiviral efficacy in cell culture systems. nih.govkuleuven.beasm.org

DNA Hybridization Assays for Viral Genome Load Determination

DNA hybridization assays are a molecular technique utilized to detect and quantify specific nucleic acid sequences, including viral genomes, within a sample. This method involves the annealing of a labeled probe with a complementary sequence in the target DNA, allowing for the measurement of viral DNA load as an indicator of viral replication. The anti-CMV activity of phosphonylmethoxyalkylpurines and -pyrimidines, including this compound, has been monitored using DNA hybridization nih.govstanford.edu. This approach provides a quantitative estimation of the anti-CMV potency of test compounds nih.govstanford.edu. Studies have shown that results obtained through DNA hybridization assays confirm findings from classic plaque assays, reinforcing their utility in antiviral research nih.govstanford.edu.

Virus Yield Reduction and Plaque Reduction Assays for Infectious Particle Quantification

Virus yield reduction assays and plaque reduction assays are standard cell culture-based methods used to quantify the number of infectious viral particles produced in the presence of antiviral compounds. The virus yield reduction assay measures the total amount of infectious virus produced after a replication cycle in treated cells ncats.io. The plaque reduction assay, considered a gold standard for quantifying viral titers of lytic viruses, involves infecting a cell monolayer with a virus and overlaying it with a semi-solid medium to restrict viral spread, leading to the formation of localized areas of infection known as plaques. The reduction in the number or size of plaques in the presence of a compound indicates its antiviral potency.

The antiviral activity of this compound against human cytomegalovirus has been confirmed through the use of plaque assays nih.govstanford.edu. These assays, alongside virus yield assays, have demonstrated that this compound is a potent inhibitor of CMV replication in vitro nih.govstanford.edu. The inhibitory effect is reflected by a significant decrease in the concentration required to reduce viral cytopathic effect or plaque formation by 50%. Virus yield assays for human cytomegalovirus have also been used to confirm these results. These quantitative methods are crucial for assessing the efficacy of antiviral agents by directly measuring the reduction in infectious viral progeny.

Comparative Studies of Antiviral Potency Against Reference Antiviral Agents

Comparative studies are essential to benchmark the efficacy of novel antiviral compounds against established therapeutic agents. This compound has been evaluated in parallel with reference antiviral compounds, such as ganciclovir, in in vitro studies assessing anti-CMV activity nih.govstanford.edu. These studies often include other related acyclic nucleoside phosphonates like HPMPC ((S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine) and HPMPA nih.govstanford.edu.

While specific comparative EC50 values for this compound obtained directly from DNA hybridization in comparison to reference compounds were not detailed in the immediately available information, research indicates that this compound is recognized as a potent inhibitor of CMV replication, evaluated within the same studies that compared the potency of compounds like HPMPC and HPMPA to ganciclovir nih.govstanford.edu. For instance, in studies using DNA hybridization, EC50 values for HPMPC ranged from 0.05 µM, while ganciclovir showed EC50 values of 0.74 µM nih.govstanford.edu. This compound is characterized as a selective and potent inhibitor within this class of compounds nih.govstanford.edu. Further research has also explored the potentiation of this compound's antiviral effects when used in combination with other agents.

Summary of Assays Used for this compound Antiviral Evaluation

| Assay Type | Purpose | Application to this compound Against CMV |

| DNA Hybridization Assays | Quantify viral genome load | Used for monitoring anti-CMV activity nih.govstanford.edu |

| Virus Yield Reduction Assays | Quantify infectious viral particles produced | Used for confirmation of anti-CMV activity |

| Plaque Reduction Assays | Quantify infectious viral particles (plaques) | Used for confirmation of anti-CMV activity nih.govstanford.edu |

Computational and Theoretical Studies on Hpmpc3a Molecular Interactions

In Silico Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a protein or other biological target. nih.govnih.gov This method aims to determine the optimal fit between the ligand and the binding site, often scoring different poses based on predicted binding energy. nih.gov Ligand-protein interaction profiling extends this by analyzing the specific types of interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that occur between the ligand and the target protein residues.

While the provided search results mention molecular docking in the context of evaluating the binding affinity of compounds to various protein targets, including VEGFR-2 kinase and norovirus RdRP, specific published data detailing molecular docking studies solely focused on Hpmpc3A with its presumed biological targets, such as viral DNA polymerases, were not found in the provided snippets. However, the general application of these techniques is well-established in drug discovery to understand how a compound might interact with its target at an atomic level. nih.govnih.gov

Prediction of Binding Energies and Conformations with Target DNA Polymerases

Predicting the binding energies and conformations of a ligand with its target protein is a primary output of molecular docking studies. nih.gov For antiviral compounds like this compound, which may target viral DNA polymerases, computational docking could predict how this compound fits into the polymerase active site and the strength of this interaction (binding energy). researchgate.net These predictions can help prioritize compounds for further experimental testing and provide structural hypotheses for the mechanism of inhibition. While the search results indicate that HPMP derivatives, including this compound, possess anti-herpesvirus activity and may act by inhibiting viral DNA polymerase, specific computational data on this compound's binding energy and conformation with these enzymes was not available in the provided snippets. researchgate.net

Analysis of Interaction Sites and Residues in Cellular Proteins

Beyond target enzymes, analyzing the interaction sites and residues involved in the binding of a compound to various cellular proteins is crucial for understanding potential off-target effects and selectivity. Ligand-protein interaction profiling tools can identify specific amino acids in a protein that interact with the ligand through various forces. This analysis can reveal insights into the molecular basis of a compound's activity and potential interactions with other proteins within the cellular environment. Although the search results discuss protein-ligand interaction profiling in a general context, specific details regarding the interaction sites and residues of this compound with cellular proteins were not found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops a mathematical relationship between the chemical structure of a set of compounds and their biological activity. By correlating molecular descriptors (numerical representations of chemical structure) with observed biological effects, QSAR models can predict the activity of new, untested compounds and guide the rational design of analogues with improved potency, selectivity, or pharmacokinetic properties. This is particularly valuable in optimizing lead compounds. While QSAR is a widely used technique in drug discovery and can be applied to series of compounds related to this compound to explore how structural modifications influence antiviral activity, specific QSAR studies focused solely on optimizing this compound analogues were not detailed in the provided search results.

Computational Simulation of Intracellular Metabolic Transformations and Dynamics

Computational simulation of intracellular metabolic transformations and dynamics aims to predict how a compound is metabolized within a cell and how its concentration and distribution change over time. Understanding the metabolic fate of a compound is essential for predicting its bioavailability, the formation of active or inactive metabolites, and potential drug-drug interactions. Tools like BioTransformer can predict metabolic products and the enzymes involved. Modeling intracellular dynamics can also provide insights into the compound's movement and localization within different cellular compartments. While the search results highlight the importance and methods for predicting drug metabolism and simulating intracellular dynamics, specific computational simulations detailing the metabolic transformations and dynamics of this compound within cells were not found.

Machine Learning and Bioinformatic Approaches for Mechanism of Action Prediction

Machine learning and bioinformatic approaches are increasingly applied in drug discovery to predict a compound's mechanism of action (MOA) and identify the biological pathways it modulates. By analyzing large datasets of biological and chemical information, these methods can uncover complex relationships and patterns that may not be apparent through traditional experimental approaches. Machine learning models can correlate chemical structures or biological profiles with known MOAs, while bioinformatics can analyze '-omics' data to identify affected genes, proteins, and pathways. Although these techniques are powerful for MOA prediction, specific studies using machine learning or bioinformatics solely focused on predicting the mechanism of action of this compound were not found in the provided snippets.

Network-Based Approaches to Identify Modulated Pathways

Network-based approaches, a subset of bioinformatics and machine learning techniques, analyze biological data within the context of molecular interaction networks, such as protein-protein interaction networks or metabolic pathways. By mapping the targets of a compound onto these networks, researchers can identify the pathways and biological processes that are likely to be modulated by the compound. This can provide a systems-level understanding of how a compound exerts its effects. While the search results discuss the use of protein-protein interaction networks and network analysis in bioinformatics, specific network-based studies focused on identifying pathways modulated by this compound were not detailed.

Multi-Omics Data Integration for Comprehensive Mechanistic Hypotheses

Multi-omics data integration involves combining data from different biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a more holistic understanding of biological systems and disease mechanisms. This integrated approach can help in identifying complex molecular pathways, biomarkers, and potential therapeutic targets that may not be apparent from analyzing individual omics datasets in isolation. Various computational and statistical methods, including machine learning approaches, are used to integrate and interpret these diverse data types, leading to more comprehensive mechanistic hypotheses.

Translational Research Applications of Hpmpc3a in Preclinical Models

Development and Validation of Ex Vivo Tissue Culture Models for Antiviral Studies

Ex vivo tissue culture models offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures for evaluating antiviral compounds. These models retain some of the complex cellular architecture and interactions found in native tissues. While the search results highlight the general importance and use of ex vivo and 3D tissue culture models for antiviral studies koreamed.orgnews-medical.netstemcell.comnih.govnih.govmdpi.com, specific details on the development and validation of such models specifically for evaluating Hpmpc3A were not extensively detailed in the provided search snippets.

However, the reported in vitro antiviral activity of this compound against viruses like CMV and VZV nih.govresearchgate.netresearchgate.net suggests that ex vivo tissue models derived from relevant human tissues (e.g., lung or retinal tissue for CMV, skin or neuronal tissue for VZV) could potentially be utilized to further investigate its efficacy in a more complex environment than standard cell lines. Studies using methods like flow cytometry and DNA hybridization have been employed to assess the anti-CMV activity of compounds including HPMPC and HPMPA, confirming results obtained by classic plaque assays nih.gov. Similar methodologies could be adapted for this compound in ex vivo systems.

Investigation of Antiviral Resistance Mechanisms in Research Models

The emergence of antiviral resistance is a significant challenge in the treatment of viral infections. Research models are essential for investigating the mechanisms by which viruses develop resistance to antiviral compounds. plos.orgnih.govfda.govmdpi.comnih.gov Resistance can arise through mutations in viral genes that alter the target protein or affect viral replication in the presence of the drug. nih.govfda.govnih.gov Studies in research models can help identify resistance-associated mutations and understand their impact on viral susceptibility. plos.orgfda.govmdpi.com While the mechanisms of antiviral resistance are a critical area of study in preclinical research plos.orgnih.govfda.govmdpi.comnih.gov, specific research focused on investigating antiviral resistance mechanisms to this compound in research models was not detailed in the provided search results. However, given that this compound is an antiviral compound, studies evaluating the potential for resistance development would be a standard part of its preclinical assessment.

Strategic Use of this compound as a Biochemical Probe for Cellular Pathway Dissection

Chemical probes are small molecules used to modulate the activity of specific proteins and dissect cellular pathways. mdpi.comnih.govmdpi.comnih.govresearchgate.net They are valuable tools for understanding protein function and their roles in biological processes. nih.govmdpi.comresearchgate.net The strategic use of a compound as a biochemical probe requires a thorough understanding of its target specificity and mechanism of action. nih.govmdpi.com While this compound is an antiviral compound with a presumed mechanism of action related to inhibiting viral replication, its specific use or characterization as a biochemical probe for dissecting host cellular pathways was not explicitly described in the provided search results. The search results discuss the general concept and application of chemical probes in exploring cellular processes and pathways. mdpi.comnih.govmdpi.comnih.govresearchgate.net

Emerging Research Frontiers and Future Directions for Hpmpc3a

Discovery of Undiscovered Cellular and Viral Targets Beyond Current Knowledge

Research into compounds like Hpmpc3A is contributing to the discovery of new cellular and viral targets for antiviral intervention. While HPMPA primarily targets viral DNA polymerases expasy.org, the exploration of derivatives allows for the investigation of altered or expanded target profiles. The potentiation of the antiviral effects of HPMPA derivatives, including this compound, by agents like dipyridamole (B1670753) suggests interactions with host cellular pathways, such as nucleotide biosynthesis researchgate.net. Host-targeting antivirals (HTAs), which interfere with cellular molecules or pathways essential for viral multiplication, are gaining prominence as a strategy to overcome virus-specificity and the development of resistance researchgate.netresearchgate.net. Nucleotide metabolism, a key cellular pathway, is one such area being explored for antiviral targeting researchgate.net. Future research on this compound may reveal specific host proteins or metabolic processes that it influences, either directly or in synergy with other compounds, thereby identifying novel cellular targets beyond the direct inhibition of viral enzymes. Furthermore, investigations could uncover interactions with viral components or processes distinct from the primary targets of parent compounds, potentially offering new avenues for therapeutic development.

Advanced Computational Design of Next-Generation Antiviral Analogues with Enhanced Selectivity

Advanced computational design methodologies are playing a crucial role in the development of next-generation antiviral analogues, including those related to this compound, with enhanced selectivity biorxiv.orgnih.govntop.com. Computational approaches, such as deep learning pipelines and molecular dynamics simulations, enable the exploration of vast chemical spaces and the prediction of interactions between compounds and their targets biorxiv.orgnih.govmdpi.com. This allows for the rational design of analogues with modified structures aimed at improving target specificity, reducing off-target effects, and potentially overcoming resistance mechanisms observed with existing antivirals biorxiv.orgnih.gov. For this compound, computational studies can help in understanding the structural basis for its observed potentiation effects and guide the design of new derivatives with optimized interactions with specific viral or cellular targets researchgate.netmdpi.com. The computational design of soluble analogues of membrane proteins, which are often challenging drug targets, highlights the potential of these methods to address complex biological systems relevant to viral entry and replication biorxiv.orgnih.gov. By predicting binding affinities, analyzing conformational changes upon binding, and evaluating the potential for interactions with unintended targets, computational design accelerates the identification and optimization of promising antiviral candidates.

Development of Novel In Vitro and Ex Vivo Methodologies for Efficacy and Specificity Assessment

The accurate assessment of the efficacy and specificity of antiviral compounds like this compound relies on the continuous development of novel in vitro and ex vivo methodologies nih.govnih.govresearchgate.net. While traditional cell culture systems provide initial insights into antiviral activity, more sophisticated models are essential for a comprehensive understanding of compound behavior in complex biological environments. Ex vivo models, utilizing primary human tissues or organoids, offer a more physiologically relevant setting to evaluate antiviral efficacy and specificity within the context of the tissue microenvironment researchgate.net. These models can help in assessing compound penetration, metabolism, and interaction with diverse cell types present in infected tissues, providing data that is more predictive of in vivo outcomes nih.govnih.gov. Furthermore, novel in vitro assays are being developed to specifically probe interactions with identified cellular or viral targets, allowing for detailed mechanistic studies researchgate.net. Techniques such as high-throughput screening, advanced microscopy, and omics approaches (e.g., transcriptomics and proteomics) applied to treated cells or tissues can provide detailed insights into the cellular responses to this compound and its analogues, helping to identify biomarkers of efficacy and potential off-target effects biorxiv.org. The combination of advanced in vitro systems and physiologically relevant ex vivo models is crucial for the robust assessment of next-generation antiviral compounds.

Comprehensive Understanding of Long-Term Viral and Cellular Dynamics in Model Systems

A comprehensive understanding of the long-term viral and cellular dynamics in model systems is critical for evaluating the potential of antiviral compounds like this compound nih.govplos.org. Studying the long-term effects of antiviral treatment in relevant in vitro and ex vivo models provides insights into the potential for viral resistance development, the impact on host cellular functions over time, and the persistence of viral reservoirs. Mathematical modeling plays a significant role in this area by allowing for the simulation of viral replication cycles and host immune responses under different treatment scenarios nih.govplos.org. By fitting models to experimental data from long-term studies, researchers can estimate key parameters related to viral clearance rates, the lifespan of infected cells, and the dynamics of immune effector cells nih.gov. This modeling can help predict the potential for viral rebound, assess the impact of treatment on different viral populations, and inform strategies for combination therapies aimed at achieving durable viral control. Furthermore, analyzing cellular dynamics in response to prolonged exposure to this compound in model systems can reveal adaptive changes in host cells, including alterations in metabolic pathways or the induction of antiviral defense mechanisms biorxiv.org. Such studies are essential for understanding the full scope of a compound's effects and predicting its long-term impact in a clinical setting.

Q & A

Q. How should researchers design initial experiments to characterize Hpmpc3A’s physicochemical properties?

Methodological Answer: Begin with a systematic literature review to identify gaps in existing characterization protocols. Prioritize experiments such as:

- Spectroscopic analysis (e.g., NMR, FTIR) to confirm molecular structure .

- Chromatographic purity assessments (HPLC, GC-MS) with validated calibration standards .

- Thermal stability studies (DSC/TGA) under controlled atmospheric conditions . Design experiments with replicates (n ≥ 3) and controls to minimize batch variability .

Q. What statistical frameworks are essential for validating this compound’s bioactivity in preliminary assays?

Methodological Answer: Use dose-response curves to calculate IC₅₀/EC₅₀ values, ensuring data aligns with Hill-Langmuir equations. Report confidence intervals (e.g., 95%) and p-values for significance, adhering to guidelines that prohibit misuse of the term "significant" without statistical validation . For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved across interdisciplinary studies?

Methodological Answer: Conduct a contradiction analysis using triangulation:

- Compare in vitro binding assays (e.g., SPR) with in silico docking simulations to identify kinetic vs. thermodynamic discrepancies .

- Validate findings through orthogonal methods (e.g., CRISPR knockouts to confirm target specificity) .

- Use meta-analysis frameworks to reconcile variability in experimental conditions (e.g., pH, solvent systems) . Document limitations in data generalizability .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Standardize synthetic protocols : Detail reaction parameters (e.g., stoichiometry, catalyst loading) and purification methods (e.g., column chromatography gradients) .

- Adopt FAIR principles : Provide raw spectral data (e.g., .JCAMP-DX files) and crystallographic CIF files in supplementary materials .

- Cross-validate synthetic routes via independent replication in ≥2 labs .

Q. How can multi-omics approaches resolve gaps in this compound’s pharmacokinetic-pharmacodynamic (PK/PD) profile?

Methodological Answer: Integrate:

- Transcriptomics : RNA-seq to identify downstream pathways affected by this compound .

- Metabolomics : LC-HRMS to track metabolite formation in hepatic microsomes .

- PK modeling : Use compartmental models to predict bioavailability and half-life . Address inter-species variability by comparing rodent vs. human-derived cell lines .

Data Presentation & Peer Review

Q. What criteria define a robust discussion section for this compound-related manuscripts?

Q. Table 1. Key Characterization Techniques for this compound

| Technique | Application | Standards/Controls | Citation |

|---|---|---|---|

| NMR | Structural elucidation | Internal reference (TMS) | |

| HPLC-UV | Purity assessment | USP-grade calibrants | |

| Isothermal Titration Calorimetry | Binding affinity measurement | Buffer-matched blanks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.